

A Technical Guide to the Physical and Chemical Properties of Substituted Acetophenones

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Compound of Interest

Compound Name: *1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone*

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Introduction

Substituted acetophenones are a pivotal class of aromatic ketones that serve as fundamental building blocks in organic synthesis and medicinal chemistry. Characterized by a carbonyl group and a phenyl ring amenable to a wide array of substitutions, these compounds exhibit a diverse range of physical, chemical, and biological properties. Their versatile reactivity and tunable electronic and steric characteristics make them indispensable precursors for the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides an in-depth exploration of the core physical and chemical properties of substituted acetophenones, detailed experimental protocols for their synthesis and characterization, and a visual representation of their synthetic workflows and relevant biological pathways.

Physical Properties of Substituted Acetophenones

The physical properties of substituted acetophenones are significantly influenced by the nature and position of the substituents on the phenyl ring. These properties are critical for their purification, characterization, and application.

Table 1: Physical Properties of Selected Substituted Acetophenones

Substituent	Position	Melting Point (°C)	Boiling Point (°C)	Appearance
-H	-	19-20 ^[1]	202 ^[1]	Colorless liquid or white crystals ^[2]
-OCH ₃	4-	38-39	265	White solid
-CH ₃	4-	22-24	226	Colorless liquid
-Cl	4-	20-22	236	Colorless liquid
-NO ₂	4-	78-81	295	Yellow solid
-NH ₂	4-	103-106	-	Yellow solid
-Br	4-	50-51	256	White solid
-OH	4-	109-111	-	White solid

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of substituted acetophenones.

Table 2: Spectroscopic Data of Selected Substituted Acetophenones

Substituent (Position)	¹ H NMR (δ , ppm) - Aromatic H	¹ H NMR (δ , ppm) - CH ₃	¹³ C NMR (δ , ppm) - C=O	¹³ C NMR (δ , ppm) - CH ₃	IR (cm ⁻¹) - C=O	UV-Vis (λ_{max} , nm)
-H	7.45- 7.97[3]	2.62[3]	198.1[3]	26.5[3]	~1685	242, 278
4-OCH ₃	6.90-7.95	2.55	196.7	26.3	~1675	275
4-CH ₃	7.25-7.85	2.40	197.8	26.5	~1680	252
4-Cl	7.40-7.90	2.60	196.8	26.6	~1685	250
4-NO ₂	8.00-8.30	2.70	196.5	27.0	~1690	265

Note: Spectroscopic data are approximate and can vary based on the solvent and experimental conditions.

Chemical Properties and Reactivity

The reactivity of substituted acetophenones is dictated by the interplay of the electron-withdrawing nature of the acetyl group and the electronic effects of the ring substituents. The carbonyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position.

Key reactions include:

- **Electrophilic Aromatic Substitution:** Halogenation, nitration, and sulfonation reactions occur on the aromatic ring, typically at the meta position due to the deactivating effect of the acetyl group.
- **Reactions of the Carbonyl Group:** The carbonyl group undergoes nucleophilic addition, reduction to alcohols, and condensation reactions (e.g., aldol condensation).
- **Reactions of the α -Methyl Group:** The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in various reactions, including halogenation and aldol condensation.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxyacetophenone via Friedel-Crafts Acylation

This protocol details the synthesis of 4-methoxyacetophenone from anisole and acetic anhydride using aluminum chloride as a Lewis acid catalyst.^[4]

Materials:

- Anisole
- Acetic anhydride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 equivalents) and dichloromethane.
- Cool the mixture in an ice bath.
- Slowly add a solution of anisole (1 equivalent) and acetic anhydride (1.1 equivalents) in dichloromethane to the stirred suspension of AlCl_3 .
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

- Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography to yield pure 4-methoxyacetophenone.

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

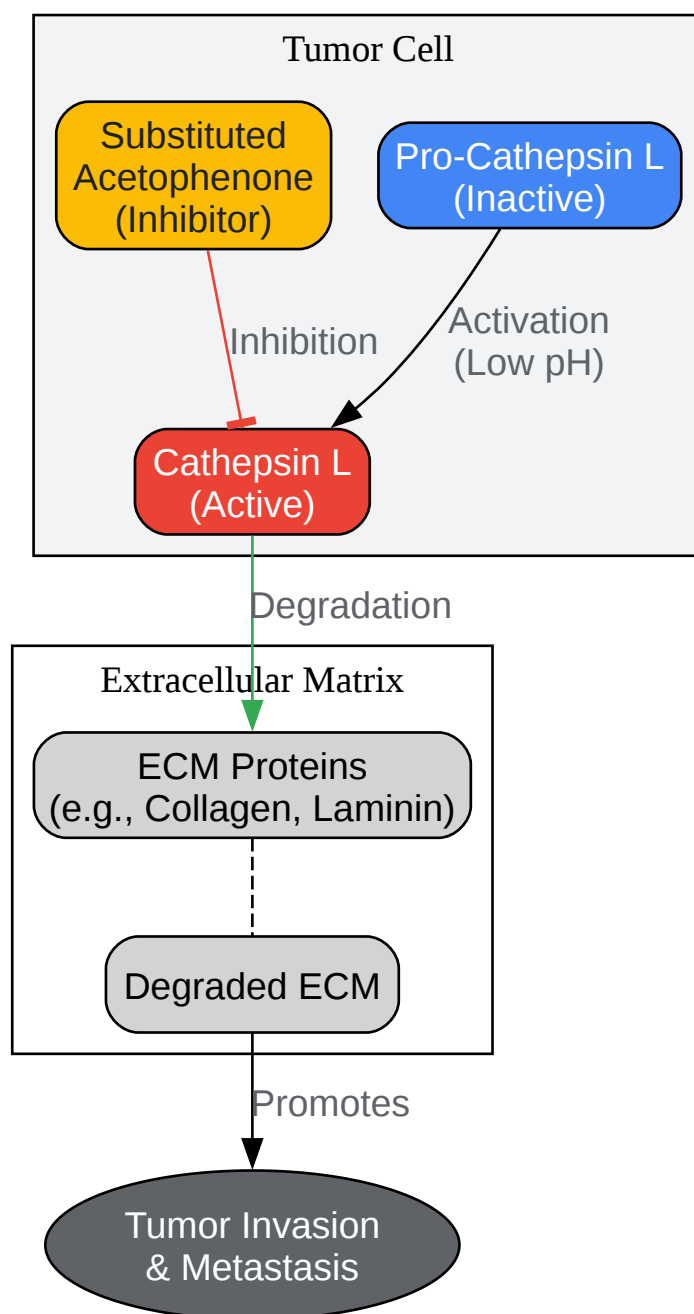


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Caption: Workflow for the synthesis of 4-methoxyacetophenone.

Signaling Pathway: Inhibition of Cathepsin L

Substituted acetophenones have been investigated as inhibitors of cathepsins, a class of proteases involved in various pathological processes, including cancer progression.[5] Cathepsin L, a lysosomal cysteine protease, plays a role in degrading extracellular matrix proteins, thus facilitating tumor cell invasion and metastasis.



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Caption: Inhibition of Cathepsin L-mediated ECM degradation.

Conclusion

Substituted acetophenones are a versatile and highly valuable class of compounds in chemical research and drug development. Their physical and chemical properties can be finely tuned

through the introduction of various substituents on the aromatic ring, allowing for the rational design of molecules with specific biological activities. The synthetic methodologies, particularly Friedel-Crafts acylation, are well-established, providing efficient routes to a wide range of derivatives. The ability of certain substituted acetophenones to act as enzyme inhibitors, such as in the case of cathepsins, highlights their therapeutic potential. This guide provides a foundational understanding of these important molecules, offering both the theoretical background and practical protocols necessary for their effective utilization in a research setting.

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